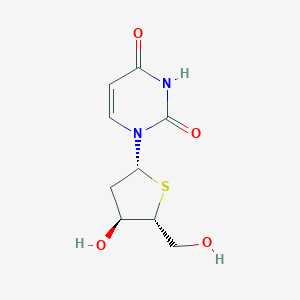

2'-Deoxy-4'-thiouridine

Description

Conceptual Framework of Nucleoside Analogs in Biochemical Science

Nucleoside analogs are a class of synthetic compounds that are structurally similar to the natural nucleosides (adenosine, guanosine, cytidine (B196190), uridine (B1682114), and thymidine) that constitute DNA and RNA. nih.govekb.eg The fundamental principle behind their utility lies in their ability to mimic these natural building blocks, allowing them to be recognized and processed by cellular or viral enzymes. nih.gov However, due to deliberate structural modifications, these analogs interfere with essential biological processes upon their incorporation or interaction with cellular machinery. nih.gov

The modifications in nucleoside analogs can be strategically introduced at two primary locations: the nucleobase or the sugar moiety. ekb.eg Alterations to the sugar can include changes to the substituents on the ribose or deoxyribose ring, replacement of the ring oxygen with other atoms like sulfur (thionucleosides), or even the use of an acyclic moiety in place of the sugar ring. ekb.eg These changes can profoundly impact the analog's metabolic stability, conformational preferences, and ultimately, its biological activity. nih.govacs.org

The mechanism of action for many nucleoside analogs involves their conversion to the corresponding triphosphate form within the cell. These triphosphates then act as substrates for DNA or RNA polymerases. Once incorporated into a growing nucleic acid chain, they can terminate further elongation due to the absence of a crucial functional group, typically the 3'-hydroxyl group. nih.gov Alternatively, their presence within the nucleic acid can disrupt its normal function. This targeted disruption of nucleic acid synthesis and function is the cornerstone of their application as therapeutic agents, particularly in antiviral and anticancer treatments. nih.govekb.eg

Significance of Sulfur Modification in Nucleoside Chemistry

The substitution of an oxygen atom with sulfur, a process known as thiation, is a significant strategy in nucleoside chemistry that imparts unique and often advantageous properties to the resulting molecule. nih.govresearchgate.net Sulfur is in the same group as oxygen in the periodic table but has a larger atomic radius and is less electronegative. oup.com These fundamental atomic differences lead to altered bond lengths, angles, and electronic properties in the modified nucleoside. oup.com

Specifically, the replacement of the furanose ring oxygen at the 4'-position with a sulfur atom to create 4'-thionucleosides has several important consequences:

Enhanced Metabolic Stability: The thioether linkage in the 4'-thiosugar ring is more resistant to enzymatic cleavage by phosphorylases compared to the natural oxo-furanose ring. tandfonline.com This increased stability can lead to a longer biological half-life of the nucleoside analog and its phosphorylated metabolites. tandfonline.com

Altered Sugar Conformation: The substitution of oxygen with sulfur can influence the conformational preference of the sugar ring (the "sugar pucker"). This can affect how the nucleoside analog is recognized by enzymes and how it influences the structure of a nucleic acid duplex upon incorporation. researchgate.net For instance, X-ray crystal structure analysis of 2′-deoxy-2′-fluoro-4′-thiocytidine revealed a preference for the C3′-endo conformation. researchgate.net

Modulation of Biological Activity: The unique structural and electronic properties of 4'-thionucleosides can lead to potent biological activities. They have been extensively investigated as potential antitumor and antiviral agents. nih.gov The altered structure can lead to selective inhibition of viral or cancer cell enzymes over host cell enzymes.

Impact on Nucleic Acid Duplexes: When incorporated into oligonucleotides, 4'-thionucleosides can affect the thermal stability of the resulting DNA or RNA duplexes. elsevierpure.com This property is of particular interest in the design of antisense oligonucleotides and other nucleic acid-based tools.

The strategic incorporation of sulfur into the nucleoside scaffold, therefore, provides a powerful tool for fine-tuning the molecule's properties for specific biochemical and therapeutic applications. nih.govresearchgate.net

Overview of Research Trajectories for 2'-Deoxy-4'-thiouridine

Research into 2'-Deoxy-4'-thiouridine and its derivatives has followed several promising trajectories, primarily focused on its potential as a therapeutic agent and as a tool for molecular biology research.

Antiviral and Anticancer Research:

A significant area of investigation has been the evaluation of 2'-Deoxy-4'-thiouridine and related 4'-thio pyrimidine (B1678525) nucleosides for their cytotoxic and antiviral properties. nih.gov Studies have shown that compounds like 2'-Deoxy-4'-thiouridine exhibit cytotoxicity against various cancer cell lines. nih.gov For example, it has demonstrated activity against L1210, H-Ep-2, and CCRF-CEM cell lines. nih.gov

The antiviral potential of 4'-thionucleosides has also been a major focus. nih.gov For instance, the related compound 4'-thiothymidine (B166157) has shown activity against herpes simplex 1 and human cytomegalovirus. nih.gov More recently, 4'-thiouridine was identified as a potent antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. acs.orgelsevierpure.comnih.gov Its triphosphate form was found to inhibit the viral RNA-dependent RNA polymerase and also suppress the function of the NiRAN domain of a key viral protein. acs.orgelsevierpure.comnih.gov Furthermore, 5-iodo-4'-thio-2'-deoxyuridine has demonstrated good antiviral activity against orthopoxviruses. mdpi.com

Interactive Data Table: In Vitro Activity of Selected 4'-Thionucleosides

| Compound | Cell Line/Virus | Activity | Reference |

| 2'-Deoxy-4'-thiouridine | L1210, H-Ep-2, CCRF-CEM | Cytotoxic | nih.gov |

| 4'-Thiothymidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxic | nih.gov |

| 4'-Thiothymidine | Herpes Simplex 1, HCMV | Antiviral | nih.gov |

| 4'-Thiouridine | SARS-CoV-2 (Vero cells) | EC50 = 1.71 μM | acs.orgelsevierpure.comnih.gov |

| 5-Iodo-4'-thio-2'-deoxyuridine | Orthopoxviruses | Antiviral | mdpi.com |

Antisense Oligonucleotides:

The unique properties of 4'-thionucleosides make them attractive for incorporation into antisense oligonucleotides. These synthetic nucleic acid strands are designed to bind to specific mRNA sequences and modulate gene expression. elsevierpure.comnih.gov The incorporation of 4'-thionucleosides can enhance the thermal stability of the resulting RNA duplex, which is a desirable feature for antisense applications. elsevierpure.com Studies on duplexes containing 4-thiouridine (B1664626) have shown that it can increase the stability of base pairing with guanosine, which could be useful for targeting specific RNA structures. nih.gov

Photocrosslinking Studies:

4-Thiouridine is a photoreactive nucleoside analog. jenabioscience.combiosyn.com Upon exposure to UV light of a specific wavelength (typically around 330-360 nm), it can form covalent bonds with adjacent molecules, a process known as photocrosslinking. jenabioscience.comtrilinkbiotech.com This property makes it an invaluable tool for studying nucleic acid-protein interactions. jenabioscience.com By incorporating 4-thiouridine into an RNA molecule, researchers can "capture" the proteins that bind to it in vivo or in vitro. jenabioscience.com Similarly, derivatives like 5-chloro-2′-deoxy-4-thiouridine are used for highly efficient interstrand photocrosslinking in DNA duplexes, which can help in understanding DNA structure and interactions. rsc.org This technique allows for the identification of binding sites and the characterization of the structural details of these important biological complexes. jenabioscience.com

Structure

3D Structure

Properties

CAS No. |

134111-32-3 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |

InChI Key |

DDRFKXKKBYNNSO-SHYZEUOFSA-N |

SMILES |

C1C(C(SC1N2C=CC(=O)NC2=O)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](S[C@H]1N2C=CC(=O)NC2=O)CO)O |

Canonical SMILES |

C1C(C(SC1N2C=CC(=O)NC2=O)CO)O |

Synonyms |

1'-deoxy-4'-thiouridine 2'-deoxy-4'-thiouridine 2'-deoxy-5,6-dihydro-4-thiouridine 2-DTUD |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Deoxy 4 Thiouridine and Its Derivatives

Chemical Synthesis of 2'-Deoxy-4'-thiouridine Scaffolds

The synthesis of the 2'-deoxy-4'-thiouridine scaffold is a critical first step in the development of this class of nucleoside analogues. Key strategies involve the formation of the glycosidic bond and the introduction of the sulfur atom into the sugar ring.

Condensation Reactions and Glycosylation Strategies

The formation of the N-glycosidic bond between the pyrimidine (B1678525) base and the 4'-thiosugar is a pivotal step in the synthesis of 2'-deoxy-4'-thiouridine. A common approach involves the condensation of a protected 4-thiosugar derivative with a silylated pyrimidine base, such as 2,4-bis(trimethylsilyloxy)pyrimidine, often in the presence of a Lewis acid catalyst. researchgate.net This method, a variation of the silyl-Hilbert-Johnson reaction, allows for the formation of the desired β-anomer. mdpi.com

A significant advancement in this area is the use of Pummerer-type glycosylation reactions. beilstein-journals.orgnih.gov This strategy utilizes a sulfoxide (B87167) precursor of the 4-thiosugar, which, upon treatment with an activating agent, forms a reactive intermediate that readily couples with the nucleobase. beilstein-journals.orgnih.gov This method has proven to be highly efficient for the synthesis of 4'-thionucleosides and has been instrumental in producing a variety of derivatives. beilstein-journals.orgnih.gov For instance, the reaction of a sulfoxide with trimethylsilylated N4-acetylcytosine has been used to produce 2'-deoxy-2'-methylene- and 2'-deoxy-2',2'-difluoro-4'-thiocytidines. nih.gov

Furthermore, chemoenzymatic approaches have been explored. Transglycosylation reactions using nucleoside phosphorylases (NPs) offer a biocatalytic route to 4'-thionucleosides. For example, 4'-thiouridine can be used as a starting material for the synthesis of other purine (B94841) and pyrimidine 4'-thionucleosides through the action of pyrimidine nucleoside phosphorylases (PyNPs). acs.org

| Glycosylation Strategy | Key Features | Example Application |

| Silyl-Hilbert-Johnson | Condensation of a protected 4-thiosugar with a silylated pyrimidine base. | Synthesis of β-4'-thiouridine derivatives. mdpi.com |

| Pummerer-type Glycosylation | Utilizes a sulfoxide precursor of the 4-thiosugar for coupling with the nucleobase. | Synthesis of 2'-deoxy-2'-methylene- and 2'-deoxy-2',2'-difluoro-4'-thiocytidines. nih.gov |

| Chemoenzymatic Transglycosylation | Employs nucleoside phosphorylases for the synthesis of 4'-thionucleosides. | Synthesis of 5-iodo-4'-thiouridine from 4'-thiouridine. acs.org |

Thiation Reactions at the 4-Position of Uridine (B1682114)

The direct thiation of a pre-formed uridine derivative is another key strategy for the synthesis of 4'-thiouridine. This involves the conversion of the 4-keto group of the uridine base into a thioketone. While the search results primarily focus on the synthesis of 4'-thionucleosides where the sulfur is in the sugar ring, the thiation of the base is a well-established reaction in nucleoside chemistry. Reagents like Lawesson's reagent are commonly used for such transformations.

It is important to distinguish between thiation at the 4-position of the uracil (B121893) base (to give 4-thiouridine) and the synthesis of 4'-thionucleosides where the sulfur replaces the oxygen in the furanose ring (e.g., 2'-deoxy-4'-thiouridine). The focus of this article is on the latter. The synthesis of the 4'-thio sugar moiety is a critical step, often starting from readily available carbohydrates like D-ribose or D-glucose. nih.govliverpool.ac.uk The introduction of the sulfur atom is typically achieved through reactions involving sulfide (B99878) nucleophiles. mdpi.com

Stereoselective Synthetic Routes to 2'-Deoxy-4'-thionucleosides

Controlling the stereochemistry of the sugar moiety, particularly at the anomeric center (C1') and other chiral centers, is crucial for the biological activity of nucleoside analogues. Several stereoselective synthetic routes to 2'-deoxy-4'-thionucleosides have been developed.

One approach utilizes a 1-phenylthio group on a 2'-deoxyriboside, which, however, did not provide stereoselectivity in some cases, resulting in a mixture of α and β anomers. google.com A more successful strategy involves the use of 4-thiofuranoid glycals as glycosyl donors. PhSeCl-mediated electrophilic glycosidation using these glycals allows for the stereoselective synthesis of 2'-β-carbon-substituted 2'-deoxy-4'-thionucleosides. nih.gov

Pummerer-type glycosylation reactions can also be highly stereoselective, often yielding the desired β-anomer as the major product. beilstein-journals.org The stereochemical outcome can be influenced by the protecting groups on the sugar and the reaction conditions. For example, the introduction of a dimethoxybenzoyl group at the 2-position of the sugar can favor the formation of the desired β-isomer during Pummerer-type glycosylation. beilstein-journals.org

Synthesis of 2'-Deoxy-4'-thionucleoside Analogs

The modification of the base and sugar moieties of 2'-deoxy-4'-thiouridine has led to the development of a wide range of analogues with diverse biological properties.

Base-Modified 2'-Deoxy-4'-thiouridine Derivatives (e.g., 5-substituted, 6-azapyrimidine)

Modifications to the pyrimidine base of 2'-deoxy-4'-thiouridine have been explored to enhance antiviral or anticancer activity.

5-Substituted Derivatives: The synthesis of 5-substituted 2'-deoxy-4'-thiouridine derivatives, such as 4'-thiothymidine (B166157) (5-methyl-2'-deoxy-4'-thiouridine), has been reported. nih.gov The introduction of a methyl group at the 5-position can significantly impact biological activity. Another example is 5-chloro-2'-deoxy-4-thiouridine, which has been incorporated into oligonucleotides for photocrosslinking studies. amu.edu.pl

6-Azapyrimidine Derivatives: Novel 1-(2'-deoxy-4'-thio-β-D-erythro-pentofuranosyl)-(6-azapyrimidine) nucleosides have been synthesized. nih.gov These analogues, however, did not exhibit significant antiviral activity. Conformational analysis revealed a twist sugar conformation, which is also observed in other biologically active nucleosides. nih.gov

A general method for the post-synthetic modification of oligonucleotides containing 4-thio-2'-deoxyuridine (B1622106) has been developed, allowing for the introduction of various functional groups at the 4-position of the base via oxidative amination. nih.gov This provides a versatile tool for creating a library of base-modified analogues.

| Base Modification | Synthetic Approach |

| 5-Methyl (4'-Thiothymidine) | Synthesized and evaluated for cytotoxicity. nih.gov |

| 5-Chloro | Synthesized and incorporated into oligonucleotides for photocrosslinking. amu.edu.pl |

| 6-Aza | Synthesized as novel 6-azapyrimidine nucleosides. nih.gov |

| Post-synthetic Modification | Oxidative amination of 4-thio-2'-deoxyuridine in oligonucleotides. nih.gov |

Sugar-Modified 2'-Deoxy-4'-thionucleosides (e.g., 2'-fluoro, 2'-C-methyl, 4'-modified, 4'-thio-L-nucleosides)

Modifications to the sugar moiety of 2'-deoxy-4'-thionucleosides have been extensively investigated to improve their pharmacological properties.

2'-Fluoro Derivatives: The synthesis of 2'-deoxy-2'-fluoro-4'-thionucleosides has been achieved. nih.govresearchgate.net For example, 2'-deoxy-2'-fluoro-4'-thiouridine and -thiocytidine have been prepared from 2,2'-O-anhydro-4'-thiouridine. researchgate.net The introduction of a fluorine atom at the 2'-position can influence the sugar pucker and metabolic stability of the nucleoside. nih.gov

2'-C-Methyl Derivatives: 2'-C-methyl-4'-thionucleosides have been synthesized and evaluated for their antiviral activity, particularly against the Hepatitis C virus. acs.org The synthesis often involves building a 4-thioribose scaffold from a suitable starting material like 2-C-methyl-ribonolactone. acs.org

Other 4'-Modifications: The synthesis of 4'-C-hydroxymethyl-4'-thioribonucleosides and their dideoxy and didehydro derivatives has also been reported. clockss.org These modifications can further alter the conformational and biological properties of the nucleosides.

4'-Thio-L-nucleosides: The synthesis of the L-enantiomers of 4'-thionucleosides has been explored. A unique and highly efficient radical process was developed to prepare 2-deoxy-L-ribitol, a precursor for the synthesis of L-2-deoxy-4'-thionucleosides. researchgate.net

The synthesis of these sugar-modified analogues often relies on the preparation of a common intermediate, such as a protected 1,4-anhydro-4-thioarabitol, which can then be further functionalized to introduce the desired modifications at the 2'-position. nih.gov

| Sugar Modification | Synthetic Approach | Key Intermediates |

| 2'-Fluoro | Reaction of 2,2'-O-anhydro-4'-thiouridine with HF/pyridine. researchgate.net | 2,2'-O-anhydro-4'-thiouridine |

| 2'-C-Methyl | Synthesis from 2-C-methyl-ribonolactone to a 4-thioribose scaffold. acs.org | 2-C-methyl-ribonolactone |

| 4'-C-Hydroxymethyl | Reduction of methoxycarbonyl groups and subsequent benzylation. clockss.org | DIBAL-H reduced diol |

| 4'-Thio-L-nucleosides | Radical cyclization to prepare 2-deoxy-L-ribitol. researchgate.net | 2-deoxy-L-ribitol |

Enzymatic Synthesis of 2'-Deoxy-4'-thionucleosides

The enzymatic synthesis of 2'-deoxy-4'-thionucleosides offers a powerful and stereoselective alternative to traditional chemical methods, which can often involve multiple protection and deprotection steps and may result in challenging anomeric mixtures. nih.gov Key enzymes in this approach include trans-N-deoxyribosylases and nucleoside phosphorylases, which catalyze the transfer of a deoxyribosyl moiety from a donor to a nucleobase acceptor. academie-sciences.fr

Trans-N-deoxyribosylase-Catalyzed Reactions

Trans-N-deoxyribosylases (NDTs), particularly type II nucleoside 2'-deoxyribosyltransferases like the one from Lactobacillus leichmannii (LlNDT-2), have proven effective in the synthesis of 2'-deoxy-4'-thionucleosides. nih.govrsc.org These enzymes catalyze the transfer of the 2'-deoxy-4'-thioribofuranosyl group from a donor molecule, such as 2'-deoxy-4'-thiouridine, to various purine and pyrimidine bases. nih.govresearchgate.net

This enzymatic transglycosylation method has been successfully employed to prepare a series of 2'-deoxy-4'-thio purine nucleosides. nih.gov In a typical reaction, 2'-deoxy-4'-thiouridine serves as the carbohydrate donor in a reaction catalyzed by NDT. nih.gov For instance, the reaction of 2'-deoxy-4'-thiouridine with different purine bases has yielded a range of 9-(2'-deoxy-4'-thio-β-D-ribofuranosyl) purines with yields from 5% to 48%. nih.gov This approach represents a significant improvement over earlier chemical synthesis methods for preparing purine 4'-thionucleosides. nih.gov

A notable advantage of using enzymes like LlNDT-2 is their ability to function in aqueous environments, including pure water, which simplifies the process and enhances its green chemistry profile. nih.govrsc.org Researchers have demonstrated the scalability of this method, achieving gram-scale synthesis of various 2'-deoxyribonucleoside analogues. nih.govrsc.org

| Donor Substrate | Acceptor Base | Enzyme | Product | Yield (%) | Reference |

| 2'-Deoxy-4'-thiouridine | Various Purines | NDT | 9-(2'-Deoxy-4'-thio-β-D-ribofuranosyl) purines | 5-48 | nih.gov |

| 2'-Deoxycytidine | Non-natural Purine | LlNDT-2 | Purine 2'-deoxyribonucleoside analogue | up to 98 (conversion) | nih.gov |

| 2'-Deoxycytidine | Non-natural Pyrimidine | LlNDT-2 | Pyrimidine 2'-deoxyribonucleoside analogue | up to 85 (conversion) | nih.gov |

Role of Nucleoside Phosphorylases in Synthesis

Nucleoside phosphorylases (NPs) are another class of enzymes crucial for the synthesis of nucleoside analogues. academie-sciences.fr These enzymes catalyze the reversible phosphorolysis of nucleosides to form a pentose-1-phosphate and a free nucleobase. This reactivity can be harnessed for the synthesis of new nucleosides by reacting the pentose-1-phosphate with a different nucleobase. nih.gov

While thymidine (B127349) phosphorylase and purine nucleoside phosphorylase have been reported to yield negative results in the transglycosylation reaction with 2'-deoxy-4'-thiouridine, other thermostable nucleoside phosphorylases have shown success in converting 4'-thiouridine to its derivatives. academie-sciences.frnih.gov For example, a thermostable nucleoside phosphorylase was used to convert 4'-thiouridine to 4'-thio-5-iodouridine in an 82% yield. academie-sciences.fr

Interestingly, 4'-thio analogues of nucleosides often exhibit resistance to degradation by nucleoside phosphorylases compared to their natural oxygen-containing counterparts. nih.gov This property is advantageous for the stability of these compounds in biological systems.

Incorporation into Oligonucleotides and Nucleic Acid Analogs

The unique properties of 2'-deoxy-4'-thiouridine make it a valuable modification for incorporation into oligonucleotides and nucleic acid analogs. Its presence can confer specific structural and functional characteristics to the resulting nucleic acid strands.

Solid-Phase Oligonucleotide Synthesis with 2'-Deoxy-4'-thiouridine Phosphoramidites

The standard and most widely used method for synthesizing custom oligonucleotides is solid-phase synthesis using the phosphoramidite (B1245037) method. wikipedia.org This automated process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. wikipedia.orgbiotage.com

To incorporate 2'-deoxy-4'-thiouridine into an oligonucleotide, a corresponding 2'-deoxy-4'-thiouridine phosphoramidite building block is required. The synthesis of such phosphoramidites involves a multi-step chemical process to introduce the necessary protecting groups. A key protecting group is the 5'-O-dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle. biotage.com The phosphoramidite itself contains a diisopropylamino group that is activated by a weak acid, such as tetrazole, to facilitate coupling with the 5'-hydroxyl group of the support-bound nucleoside. biotage.com

The synthesis of a 4'-thiouridine phosphoramidite has been reported, enabling its incorporation into oligonucleotides. nih.gov This involves a series of protection and deprotection steps to yield the final phosphite (B83602) building block ready for solid-phase synthesis. nih.gov The coupling efficiency of these modified phosphoramidites is a critical factor for the successful synthesis of long oligonucleotides.

| Synthesis Step | Description |

| Detritylation | Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acid. biotage.com |

| Coupling | Reaction of the activated phosphoramidite with the 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage. biotage.com |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. wikipedia.org |

| Oxidation | Conversion of the unstable phosphite triester linkage to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water. wikipedia.org |

Post-Synthetic Modification Strategies for 2'-Deoxy-4'-thiouridine Containing Oligonucleotides

Post-synthetic modification provides a versatile strategy for introducing a wide array of functionalities into oligonucleotides that already contain 2'-deoxy-4'-thiouridine. nih.govnih.gov This approach circumvents the need to synthesize complex modified phosphoramidites that may be unstable under the conditions of solid-phase synthesis. mdpi.com

One powerful post-synthetic modification method involves the oxidative amination of the 4-thio group of 2'-deoxy-4'-thiouridine (also referred to as 4SdU). nih.govnih.gov This reaction allows for the attachment of various molecules, including alkyl and aromatic amines. nih.gov Through this strategy, oligonucleotides containing 2'-deoxy-4'-thiouridine have been successfully functionalized with moieties such as alkynes, azides, biotin, and fluorescent dyes like dansylamide. nih.govnih.gov

The process typically involves treating the 4-thio-2'-deoxyuridine-containing oligonucleotide with an amine in the presence of an oxidizing agent. nih.gov This method has been shown to be a general and versatile tool for creating functionalized oligonucleotides with diverse properties for applications in biosensing and gene regulation. nih.govnih.gov

Molecular and Biochemical Mechanisms of Action of 2 Deoxy 4 Thiouridine

Interactions with Nucleic Acid Replication and Transcription

Mechanism of Incorporation into DNA and RNA

2'-Deoxy-4'-thiouridine, a synthetic analog of the natural nucleoside thymidine (B127349), can be incorporated into cellular DNA. mdpi.com This process is initiated by its conversion into the corresponding 5'-triphosphate form, 2'-deoxy-4'-thiouridine 5'-triphosphate (dSTP). researchgate.netresearchgate.net This phosphorylation is a critical step, as cellular kinases must recognize the analog as a substrate. While some studies suggest that 2'-deoxy-4'-thiouridine is a substrate for herpesvirus-encoded thymidine kinases but not cellular kinases, its 5'-triphosphate form has been shown to be a substrate for various DNA polymerases. researchgate.net

Systematic analysis of the incorporation of 2'-deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs) has revealed that certain DNA polymerases can efficiently incorporate these modified nucleotides. researchgate.net Specifically, family B DNA polymerases lacking 3'→5' exonuclease activity have demonstrated the ability to incorporate dSNTPs during single nucleotide insertion and primer extension. researchgate.net This suggests that the polymerase's active site can accommodate the structural alteration of the 4'-sulfur atom in the furanose ring.

Similarly, the ribonucleoside counterpart, 4'-thiouridine, can be incorporated into RNA. Its 5'-triphosphate (4'-thioUTP) acts as a substrate for T7 RNA polymerase, allowing for the synthesis of modified RNA transcripts. oup.com The incorporation of 4'-thiouridine into RNA has been demonstrated using various chemical synthesis strategies, highlighting its utility in creating modified oligonucleotides for research purposes. oup.com

Role as a DNA Synthesis Chain Terminator

The incorporation of modified nucleosides can sometimes lead to the termination of DNA synthesis. In the context of 2'-deoxy-4'-thiouridine, its triphosphate metabolite has been shown to act as a chain terminator in the context of viral RNA-dependent RNA polymerases (RdRps). nih.gov For instance, the triphosphate of 4'-thiouridine was found to inhibit the RdRp activity of the SARS-CoV-2 Nsp12-Nsp7-Nsp82 complex by terminating the synthesis of the nascent RNA chain through misincorporation. nih.gov This suggests that once incorporated, the modified nucleotide prevents the addition of subsequent nucleotides, effectively halting the replication process.

Formation of Modified Nucleic Acid Structures and Their Consequences

The substitution of the furanose ring oxygen with a sulfur atom in 2'-Deoxy-4'-thiouridine introduces significant changes to the structure and properties of the resulting nucleic acids. DNA containing 4'-thiouridine (4'-thioDNA) exhibits altered hybridization properties and structural characteristics. nih.gov Notably, fully modified 4'-thioDNAs behave similarly to RNA molecules in their hybridization and structural aspects. nih.gov This RNA-like behavior is evidenced by the interaction of 4'-thioDNA duplexes with RNA major groove binders, which increases their thermal stability. nih.gov

The unique properties of 4'-thio-modified nucleic acids, including their enhanced stability and altered structure, make them valuable tools for various biological applications, such as in the development of functional oligonucleotides for gene modulation. elsevierpure.com

Enzymatic Recognition and Modulation

Substrate and Inhibitor Studies with DNA Polymerases and RNA Polymerases (e.g., SARS-CoV-2 RdRp)

The triphosphate form of 2'-deoxy-4'-thiouridine and its analogs serve as substrates for a variety of DNA and RNA polymerases. Studies have shown that 2'-deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs) can be efficiently incorporated by family B DNA polymerases that lack proofreading (3'→5' exonuclease) activity. researchgate.net For example, KOD Dash DNA polymerase has been used to successfully amplify a 104-mer DNA fragment using all four types of dSNTPs. researchgate.net The 5'-triphosphate of 4'-thio-5-ethyl-2'-deoxyuridine (TEDUTP) has been identified as a good substrate for human placental DNA polymerase α, calf thymus terminal deoxynucleotidyl transferase, and the reverse transcriptases of HIV and avian myeloblastosis virus. researchgate.net

In the context of RNA polymerases, 4'-thioUTP and 4'-thioCTP have been shown to be effective substrates for T7 RNA polymerase, even better than some other modified nucleotides like 2'-amino- and 2'-fluoro-2'-deoxypyrimidine nucleoside triphosphates. oup.com

Recent research has highlighted the potential of 4'-thiouridine as an inhibitor of viral RNA-dependent RNA polymerases (RdRp). The triphosphate metabolite of 4'-thiouridine was found to be a potent inhibitor of the SARS-CoV-2 RdRp. nih.gov It acts by being misincorporated into the nascent RNA chain, leading to the termination of RNA synthesis. nih.gov This inhibitory activity is not limited to the polymerase function; the metabolite also suppresses the function of the NiRAN domain of the SARS-CoV-2 Nsp12 protein, which is involved in RNAylation and NMPylation of Nsp9. nih.gov Several other nucleoside analogs have also been investigated as inhibitors of SARS-CoV-2 RdRp, with some showing inhibition by preventing the interaction between the polymerase and the RNA substrate. mdpi.com

| Enzyme | Substrate/Inhibitor | Effect | Reference |

| Family B DNA Polymerases (e.g., KOD Dash) | 2'-Deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs) | Efficient incorporation | researchgate.net |

| Human Placental DNA Polymerase α | 4'-Thio-5-ethyl-2'-deoxyuridine 5'-triphosphate (TEDUTP) | Good substrate | researchgate.net |

| Calf Thymus Terminal Deoxynucleotidyl Transferase | 4'-Thio-5-ethyl-2'-deoxyuridine 5'-triphosphate (TEDUTP) | Good substrate | researchgate.net |

| HIV Reverse Transcriptase | 4'-Thio-5-ethyl-2'-deoxyuridine 5'-triphosphate (TEDUTP) | Good substrate | researchgate.net |

| Avian Myeloblastosis Virus Reverse Transcriptase | 4'-Thio-5-ethyl-2'-deoxyuridine 5'-triphosphate (TEDUTP) | Good substrate | researchgate.net |

| T7 RNA Polymerase | 4'-ThioUTP and 4'-ThioCTP | Good substrates | oup.com |

| SARS-CoV-2 RdRp | 4'-Thiouridine triphosphate | Inhibition (chain termination), Suppression of NiRAN domain function | nih.gov |

Interactions with DNA Methyltransferases (e.g., M.HhaI)

The presence of a 4'-thio modification in DNA can significantly impact its interaction with DNA methyltransferases. When 4'-thio-2'-deoxycytidine is incorporated into the GCGC recognition sequence for the DNA methyltransferase M.HhaI, it strongly inhibits the transfer of a methyl group. nih.gov While M.HhaI can bind to both the modified and unmodified DNA to a similar extent, the presence of the 4'-thio modification reduces the half-life of the enzyme-DNA complex by more than tenfold. nih.gov

Further studies on DNA methyltransferases like M.HhaI have shown that while they have specific interactions with the adenosine (B11128) group of the natural cofactor S-adenosyl-L-methionine (SAM), M.HhaI exhibits a degree of flexibility that allows it to accept other cofactor analogs. biorxiv.orgbiorxiv.org This promiscuity, however, is contrasted by the inhibitory effect of the 4'-thio modification within the DNA substrate itself.

| Enzyme | Modified Nucleoside | Effect on Activity | Mechanism | Reference |

| M.HhaI DNA Methyltransferase | 4'-Thio-2'-deoxycytidine | Strong inhibition of methyl transfer | Decreased half-life of the enzyme-DNA complex; perturbation of a step after DNA binding but before methyl transfer. | nih.gov |

Effects on Restriction Endonuclease Activity (e.g., EcoRV)

The incorporation of 2'-deoxy-4'-thiouridine and its analogs into DNA can significantly impact the activity of restriction endonucleases. These enzymes recognize specific DNA sequences and cleave the DNA at or near these sites. Alterations to the sugar moiety within the recognition sequence can interfere with the binding and catalytic activity of these enzymes.

Research on the effects of a related analog, 2'-deoxy-4'-thiothymidine, on the restriction endonuclease EcoRV provides insight into these interactions. EcoRV recognizes the palindromic sequence GATATC and cleaves between the T and A. When 2'-deoxy-4'-thiothymidine was incorporated into dodecadeoxynucleotides at different positions within the EcoRV recognition site, a marked effect on enzyme activity was observed. nih.gov

An oligonucleotide with the analog placed adjacent to the cleavage site (GAXATC, where X is 2'-deoxy-4'-thiothymidine) was not a substrate for EcoRV. nih.gov Furthermore, the associated methylase did not recognize this modified sequence. However, when the analog was positioned two residues away from the cleavage site (GATAXC), the oligonucleotide became a poor substrate for both the endonuclease and the methylase. nih.gov While the binding of the oligonucleotide to EcoRV was not affected, the catalytic rate (kcat) was dramatically reduced to only 0.03% of that for the unmodified parent oligonucleotide. nih.gov These findings demonstrate that modifications to the deoxyribose sugar ring, such as the substitution of the 4'-oxygen with sulfur, can have profound effects on the catalytic function of restriction endonucleases, even when the recognition sequence itself is intact. nih.gov

Metabolism by Nucleoside Kinases and Phosphorylases

The biological activity of 2'-deoxy-4'-thiouridine is dependent on its metabolic activation through phosphorylation by nucleoside kinases. These enzymes convert the nucleoside into its corresponding monophosphate, which can then be further phosphorylated to the di- and triphosphate forms. The triphosphate form can then be incorporated into DNA.

Studies have shown that 2'-deoxy-4'-thiouridine and its derivatives are substrates for various nucleoside kinases. For instance, 5-iodo-4'-thio-2'-deoxyuridine (ITdU) has been shown to be effectively phosphorylated by cytosolic nucleoside kinases. researchgate.net This phosphorylation is a critical step for its incorporation into DNA. The efficiency of this phosphorylation can be cell-type dependent, with some kinases showing a higher affinity for these analogs than others. For example, certain 4'-thionucleosides are substrates for herpesvirus-encoded thymidine kinases but not for the corresponding cellular kinases. researchgate.net

The stability of the glycosidic bond in 4'-thionucleosides also influences their metabolism. These compounds have demonstrated higher resistance to phosphorolytic cleavage by enzymes like thymidine phosphorylase compared to their natural counterparts. researchgate.net This increased stability prevents their rapid degradation and can contribute to their persistence and subsequent metabolic activation within the cell.

The metabolism of 2'-deoxy-4'-thiouridine can also be influenced by trans-N-deoxyribosylase, an enzyme that can catalyze the transfer of the deoxyribose group from a pyrimidine (B1678525) to a purine (B94841) base. nih.gov This process has been utilized for the synthesis of 2'-deoxy-4'-thiopurine nucleosides from 2'-deoxy-4'-thiouridine. nih.gov

Influence on Viral Enzyme Function

2'-Deoxy-4'-thiouridine and its derivatives have shown potential as antiviral agents due to their ability to interfere with the function of viral enzymes, particularly viral DNA polymerases. ontosight.ainih.gov Once phosphorylated to their triphosphate form, these analogs can act as substrates for viral polymerases and be incorporated into the growing viral DNA chain. ontosight.ai This incorporation can lead to the termination of DNA synthesis, thereby inhibiting viral replication. ontosight.ai

The antiviral activity of these compounds has been demonstrated against a range of viruses, including herpes simplex virus (HSV-1), human cytomegalovirus (HCMV), and hepatitis B virus (HBV). nih.govnih.gov For example, 4'-thiothymidine (B166157), a related analog, has shown activity against HSV-1 and HCMV in cell culture. nih.gov Similarly, a series of 2'-deoxy-4'-thiopurine nucleosides, synthesized from 2'-deoxy-4'-thiouridine, exhibited potent activity against HBV and HCMV. nih.gov

The selectivity of these compounds for viral enzymes over host cell enzymes is a crucial aspect of their therapeutic potential. In some cases, the initial phosphorylation step is more efficiently catalyzed by viral kinases than by cellular kinases, leading to a higher concentration of the active triphosphate form in infected cells. researchgate.net The triphosphate analog of 4'-thio-5-ethyl-2'-deoxyuridine (TEDU), for instance, is a good substrate for the reverse transcriptases of human immunodeficiency virus (HIV) and avian myeloblastosis virus. researchgate.net

Photochemical and Photobiological Mechanisms

Mechanisms of Photocrosslinking with Nucleic Acids and Proteins

The photoactivated triplet state of 4-thionucleosides is highly reactive and can induce the formation of covalent bonds, or crosslinks, with nearby molecules, including nucleic acid bases and amino acid residues in proteins. nih.govtandfonline.com This photocrosslinking ability has been extensively utilized to study nucleic acid-protein interactions and to probe the structure of nucleic acids. nih.gov

When incorporated into DNA or RNA, photoactivation of a 4-thionucleoside can lead to the formation of crosslinks with adjacent bases. The primary mechanism for crosslinking with pyrimidine bases involves a [2+2] cycloaddition reaction between the excited C=S bond of the thionucleoside and the C5-C6 double bond of the pyrimidine. nih.gov This reaction proceeds through an unstable thietane (B1214591) intermediate, which then rearranges to form a stable covalent bond. rsc.org 4-Thiouridine (B1664626) has been shown to react with nearby cytosines via this mechanism upon UV irradiation at 365 nm. rsc.org

In addition to nucleic acids, 4-thionucleosides can also form crosslinks with amino acid residues in proteins that are in close proximity. nih.govoup.com While the exact nature of all the photoadducts formed with amino acids is not fully understood, this property has been widely used to identify proteins that interact with specific nucleic acid sequences. nih.govacs.org The ability to form these crosslinks requires the reacting groups to be within a few angstroms of each other, making it a powerful tool for mapping molecular interactions at high resolution. oup.com

| Crosslinking Target | Mechanism | Intermediate | Reference(s) |

| Pyrimidines (e.g., Cytosine, Thymine) | [2+2] cycloaddition | Thietane | nih.govrsc.org |

| Proteins (Amino Acid Residues) | Covalent bond formation upon photoactivation | Not fully characterized | nih.govoup.comacs.org |

Induction of DNA Damage Pathways (Excluding Toxicity)

The photoactivation of 4-thionucleosides incorporated into DNA can lead to the formation of DNA lesions, which in turn can trigger cellular DNA damage response (DDR) pathways. nih.gov These pathways are essential for maintaining genomic integrity by repairing damaged DNA. The types of DNA damage induced by photoactivated 4-thionucleosides can include interstrand crosslinks (ICLs) and DNA-protein crosslinks (DPCs). nih.gov

The cellular response to this damage involves the activation of various DNA repair pathways. These can include base excision repair (BER), mismatch repair (MMR), and homologous recombination (HR). plos.org The activation of these pathways is a fundamental cellular defense mechanism to counteract the potentially mutagenic effects of DNA lesions. For instance, the presence of DNA damage can lead to the upregulation of proteins involved in these repair pathways. plos.org

Preclinical Applications and Biological Evaluation

Antiviral Research Applications of 2'-Deoxy-4'-thiouridine Analogs

The quest for novel antiviral agents has led to the extensive investigation of 2'-Deoxy-4'-thiouridine analogs against a wide array of viral pathogens. The substitution of sulfur at the 4'-position of the sugar moiety has been a successful strategy in developing potent antiviral nucleosides.

Analogs of 2'-Deoxy-4'-thiouridine have demonstrated significant activity against several members of the Herpesviridae family. A notable example is 4'-thiothymidine (B166157), which has shown activity against Herpes Simplex Virus type 1 (HSV-1) and Human Cytomegalovirus (HCMV) in cell culture. nih.gov A series of 2'-deoxy-4'-thioribo purine (B94841) nucleosides, synthesized from 2'-deoxy-4'-thiouridine, were evaluated against a panel of herpesviruses, including HSV-1, HSV-2, Varicella-Zoster Virus (VZV), and HCMV. nih.gov Among these, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside emerged as a particularly potent agent against HCMV replication in vitro, although it exhibited nephrotoxicity in vivo. nih.gov

Further research into 4'-thio-2'-deoxyuridines revealed that their anti-HSV activity is significantly higher (ranging from 20 to 600 times more potent) than their corresponding 4'-oxy counterparts. nih.govkuleuven.be This enhanced activity is attributed to their preferential phosphorylation by the viral thymidine (B127349) kinase (TK) in HSV-infected cells. nih.govkuleuven.be Once phosphorylated, they are incorporated into the viral DNA, acting as more effective inhibitors of viral DNA synthesis compared to their oxygen-containing analogs. nih.govkuleuven.be

Another analog, 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), was found to be a more potent inhibitor of murine gammaherpesvirus (a model for human gammaherpesviruses like Epstein-Barr virus) infection than the commonly used antiviral drug acyclovir. nih.goved.ac.uk This compound effectively inhibits viral replication in the lungs of infected mice and can delay the onset of latency, a hallmark of herpesvirus infections. nih.goved.ac.uk

| Compound/Analog | Target Herpesvirus | Key Research Finding |

| 4'-Thiothymidine | HSV-1, HCMV | Active in cell culture. nih.gov |

| 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | HCMV, HSV-1, HSV-2, VZV | Potent and selective against HCMV and HBV replication in vitro. nih.gov |

| 4'-Thio-2'-deoxyuridines | HSV | 20-600 times more active than 4'-oxy counterparts; preferentially phosphorylated by viral thymidine kinase. nih.govkuleuven.be |

| 2'-Deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU) | Murine gammaherpesvirus | More potent inhibitor than acyclovir; inhibits replication and delays latency. nih.goved.ac.uk |

The antiviral potential of 2'-Deoxy-4'-thiouridine analogs extends to hepatitis viruses. A series of 2'-deoxy-4'-thioribo purine nucleosides demonstrated extreme potency against Hepatitis B Virus (HBV). nih.gov

In the context of Hepatitis C Virus (HCV), research has explored various modifications of the 4'-thionucleoside scaffold. While some canonical pyrimidine (B1678525) forms showed little activity, a phosphoramidate (B1195095) prodrug (ProTide) of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine exhibited an EC50 of 2.99 μM in an HCV replicon assay. researchgate.net Furthermore, 2'-deoxy-4'-azido nucleoside analogs have been identified as highly potent inhibitors of HCV replication. nih.govresearchgate.net For instance, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) and 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) were potent inhibitors of HCV replication in the replicon system, with IC50 values of 24 ± 3 nM and 171 ± 12 nM, respectively. nih.gov

| Compound/Analog | Target Hepatitis Virus | Potency (EC50/IC50) |

| 2'-deoxy-4'-thioribo purine nucleosides | HBV | Extremely potent. nih.gov |

| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | HCV | 2.99 μM. researchgate.net |

| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (RO-0622) | HCV | 24 ± 3 nM. nih.gov |

| 2'-deoxy-2'-β-hydroxy-4'-azidocytidine (RO-9187) | HCV | 171 ± 12 nM. nih.gov |

The broad-spectrum potential of 2'-Deoxy-4'-thiouridine analogs has been investigated against a diverse range of other viruses. A series of 2'-deoxy-4'-thioribo purine nucleosides were tested for activity against Human Immunodeficiency Virus type 1 (HIV-1). nih.gov More specifically, 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine, a 4'-substituted nucleoside analog, demonstrated extremely potent anti-HIV-1 activity with an IC50 value of 1.34 nM, which was 35-fold more potent than AZT against the wild-type virus. nih.gov This compound also maintained its nanomolar activity against drug-resistant HIV strains. nih.govnih.gov

Research has also been conducted on the activity of these analogs against orthopoxviruses. 4'-thioIDU (5-iodo-2'-deoxy-4'-thiouridine) and related 4'-pyrimidine analogs showed significant antiviral activity against vaccinia and cowpox viruses, with 4'-thioIDU having a superior combination of antiviral activity and low toxicity. nih.gov For example, 5-trifluoromethyl-2′-deoxy-4′-thiouridine was highly effective against both vaccinia and cowpox viruses with an EC50 of 0.1 μM for both. nih.gov

More recently, with the emergence of SARS-CoV-2, the causative agent of COVID-19, 4'-thiouridine was identified as a potent antiviral agent against this coronavirus. nih.gov It exhibited an EC50 value of 1.71 μM in Vero cells and its triphosphate metabolite was found to inhibit the RNA-dependent RNA polymerase (RdRp) activity of the virus. nih.gov 2-thiouridine (B16713) (s2U), a related compound, also demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including SARS-CoV-2 and its Omicron subvariants. ucv.vepnas.org

| Compound/Analog | Target Virus | Potency (EC50/IC50) |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine | HIV-1 | 1.34 nM. nih.gov |

| 5-trifluoromethyl-2′-deoxy-4′-thiouridine | Vaccinia virus, Cowpox virus | 0.1 μM. nih.gov |

| 4'-Thiouridine | SARS-CoV-2 | 1.71 μM. nih.gov |

| 2-Thiouridine (s2U) | SARS-CoV-2, Dengue virus, other ssRNA+ viruses | Broad-spectrum activity. ucv.vepnas.org |

The antiviral activity of 2'-Deoxy-4'-thiouridine analogs is underpinned by their interactions with viral and cellular enzymes in in vitro models of viral replication. A key mechanism of action for many of these nucleoside analogs is their conversion to the active triphosphate form by cellular and/or viral kinases. nih.govkuleuven.be For instance, in HSV-infected cells, 4'-thio-2'-deoxyuridines are efficiently phosphorylated by the viral thymidine kinase. nih.govkuleuven.be

These triphosphate analogs then act as competitive inhibitors of viral polymerases and can be incorporated into the growing viral nucleic acid chain, leading to chain termination and the inhibition of viral replication. nih.govkuleuven.be Studies have shown that both 4'-oxy- and 4'-thio-2'-deoxyuridines are incorporated into viral DNA in HSV-1-infected cells. nih.govkuleuven.be

In the case of SARS-CoV-2, the triphosphate metabolite of 4'-thiouridine was shown to inhibit the RdRp activity of the viral Nsp12-Nsp7-Nsp82 complex, causing termination of the nascent RNA synthesis through misincorporation. nih.gov Similarly, for HIV, the potent activity of analogs like 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine is attributed to their action as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov These in vitro studies are crucial for elucidating the molecular mechanisms responsible for the observed antiviral effects and for guiding the rational design of more effective antiviral agents.

Antineoplastic Research Applications of 2'-Deoxy-4'-thiouridine Analogs

In addition to their antiviral properties, analogs of 2'-Deoxy-4'-thiouridine have been evaluated for their potential as anticancer agents. The rationale behind this application lies in the ability of these nucleoside analogs to interfere with DNA synthesis, a process that is highly active in rapidly proliferating cancer cells.

Several 2'-Deoxy-4'-thiouridine analogs have demonstrated cytotoxic effects against various cancer cell lines in vitro. Specifically, 2'-Deoxy-4'-thiocytidine, 2'-deoxy-4'-thiouridine, and 4'-thiothymidine were all found to be cytotoxic to L1210 (murine leukemia), H-Ep-2 (human epidermoid carcinoma), and CCRF-CEM (human T-cell leukemia) cell lines. nih.gov

The mechanism of their antitumor activity is believed to be the inhibition of DNA synthesis. medchemexpress.com Purine nucleoside analogs, a class that includes derivatives of 2'-Deoxy-4'-thiouridine, are known to have broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com These compounds can be incorporated into the DNA of cancer cells, leading to the termination of DNA chain elongation and ultimately inducing apoptosis (programmed cell death). medchemexpress.com While the primary focus of research on 2'-Deoxy-4'-thiouridine has been on its antiviral applications, these findings suggest a potential secondary application in antineoplastic research that warrants further investigation.

Effects on Cell Proliferation and Viability (Excluding Cytotoxicity Data)

While extensive data highlights the cytotoxic effects of 2'-Deoxy-4'-thiouridine, its influence on cell proliferation and viability extends beyond immediate cell death. Studies have indicated that this compound and its analogs can induce a state of growth delay in various cell lines. This phenomenon is often observed at concentrations below the threshold for acute cytotoxicity. The incorporation of 4'-thionucleosides into cellular nucleic acids can interfere with the normal processes of DNA replication and repair, leading to a slowdown in the cell cycle progression. This perturbation of cellular machinery can result in a temporary or sustained inhibition of proliferation without necessarily triggering apoptotic or necrotic pathways.

Activity in Specific Leukemia and Carcinoma Cell Models (e.g., L1210, H-Ep-2, CCRF-CEM)

2'-Deoxy-4'-thiouridine has demonstrated notable activity against a panel of cancer cell lines, underscoring its potential in preclinical cancer research. In vitro studies have confirmed its cytotoxic effects against murine leukemia L1210 cells, human epidermoid carcinoma of the larynx (H-Ep-2) cells, and human T-cell acute lymphoblastic leukemia (CCRF-CEM) cells acs.orgnih.gov. The compound's ability to inhibit the growth of these distinct cancer cell types suggests a broad spectrum of activity.

The CCRF-CEM cell line, in particular, is a widely used model for studying acute lymphoblastic leukemia and has been characterized by its response to various chemotherapeutic agents mdpi.combpsbioscience.com. The cytotoxic activity of 2'-Deoxy-4'-thiouridine in this cell line indicates its potential as a lead compound for the development of novel anti-leukemic therapies. Similarly, its effectiveness against L1210 and H-Ep-2 cells points to its broader applicability in investigating treatments for other malignancies.

| Compound | L1210 (Murine Leukemia) | H-Ep-2 (Human Larynx Carcinoma) | CCRF-CEM (Human T-Cell Leukemia) |

|---|---|---|---|

| 2'-Deoxy-4'-thiouridine | Active | Active | Active |

| 2'-Deoxy-4'-thiocytidine | Active | Active | Active |

| 4'-Thiothymidine | Active | Active | Active |

Applications in Nucleic Acid Engineering and Biotechnology

Design of Modified Oligonucleotides for Enhanced Stability and Function

The incorporation of 2'-Deoxy-4'-thiouridine into oligonucleotides offers a strategy to enhance their stability and functional properties. The replacement of the oxygen atom at the 4' position of the deoxyribose sugar with a sulfur atom can significantly increase the resistance of the phosphodiester backbone to nuclease degradation idtdna.com. This increased stability is a critical attribute for therapeutic oligonucleotides, such as antisense agents and siRNAs, as it prolongs their half-life in biological systems.

Studies on related 4-thiouridine-containing RNA duplexes have shown that this modification can influence the thermal stability (Tm) of the duplex. While 2-thiouridine was found to significantly stabilize RNA duplexes, 4-thiouridine (B1664626) was observed to decrease their stability compared to unmodified RNA nih.govnih.gov. This suggests that the positioning of the sulfur atom within the nucleoside has a profound impact on the conformational and thermodynamic properties of the resulting nucleic acid duplex. These findings are crucial for the rational design of modified oligonucleotides, where a balance between nuclease resistance and target binding affinity must be achieved.

| Modification | Melting Temperature (Tm) | Change in Tm relative to Unmodified |

|---|---|---|

| Unmodified (Uridine) | 19.0°C | N/A |

| 2-Thiouridine | 30.7°C | +11.7°C |

| 4-Thiouridine | 14.5°C | -4.5°C |

Probes for Studying Nucleic Acid-Protein Interactions

2'-Deoxy-4'-thiouridine and its ribonucleoside counterpart, 4-thiouridine, serve as valuable tools for investigating the intricate interactions between nucleic acids and proteins. 4-Thiouridine is a photo-activatable nucleoside that can be incorporated into RNA or DNA strands biosyn.com. Upon exposure to near-UV light (around 330-360 nm), the 4-thio group becomes highly reactive and can form covalent cross-links with amino acid residues in close proximity within a protein-nucleic acid complex genelink.com. This "zero-length" cross-linking provides high-resolution information about the specific sites of interaction.

This photoaffinity labeling approach has been successfully employed to map the binding sites of various proteins on DNA and RNA. For instance, 4-thiouridine-containing oligoribonucleotides have been used as probes to identify specific cross-linking between the HIV-1 Rev protein and its RNA target, the Rev-responsive element oup.com. The ability to introduce a photoreactive group with minimal structural perturbation to the nucleic acid makes 2'-Deoxy-4'-thiouridine an invaluable probe for structural and functional studies of nucleic acid-protein complexes biosyn.com.

Incorporation into mRNA for Modulating Immunogenicity and Translation

The incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a key strategy to modulate its biological properties for therapeutic applications. While extensive research has focused on pseudouridine (B1679824) and N1-methylpseudouridine, the inclusion of other modified bases, such as 4-thiouridine, is also being explored. A primary goal of mRNA modification is to reduce its innate immunogenicity. Unmodified single-stranded RNA can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to an inflammatory response. The incorporation of modified nucleosides can dampen this immune activation.

Furthermore, nucleoside modifications can impact the translational efficiency of mRNA. Studies have shown that the presence of certain modified bases can enhance protein production from the mRNA template nih.gov. While the direct effects of 2'-Deoxy-4'-thiouridine incorporation on mRNA immunogenicity and translation are still under investigation, the broader understanding is that such modifications can influence mRNA stability, secondary structure, and interaction with the translational machinery. For example, metabolic labeling of nascent RNA with 4-thiouridine (4sU) is a widely used technique to study RNA synthesis and turnover, indicating its efficient incorporation into cellular transcripts nih.govplos.org. However, high levels of 4sU incorporation have been shown to potentially interfere with pre-mRNA splicing, highlighting the need for careful optimization of its use in therapeutic mRNA design nih.govplos.org.

Tools for Site-Specific Nucleic Acid Modification

The unique chemical properties of the thiol group in 2'-Deoxy-4'-thiouridine make it a versatile tool for the site-specific modification of nucleic acids. The sulfur atom can serve as a nucleophile, allowing for targeted chemical reactions to introduce labels, cross-linkers, or other functional moieties at specific positions within a DNA or RNA strand genelink.com. This capability is particularly useful for creating customized nucleic acid probes and therapeutic agents.

One application involves the conversion of 4-thiouridine to a cytidine (B196190) analog. Various chemical methods have been developed to achieve this transformation with high efficiency, which is valuable for techniques aimed at studying transcriptome dynamics acs.org. Additionally, the thiol group can be used for the attachment of reporter molecules such as fluorophores or biotin, enabling the tracking and purification of modified oligonucleotides. The ability to perform site-specific chemical modifications opens up a wide range of possibilities for the development of novel diagnostic and therapeutic tools based on nucleic acid engineering.

Structural and Spectroscopic Characterization of 2 Deoxy 4 Thiouridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. Studies on 2'-Deoxy-4'-thiouridine and related compounds have provided valuable information regarding their conformational preferences.

The solution conformation of nucleosides is primarily defined by the sugar pucker of the deoxyribose ring and the torsion angle of the glycosidic bond. The sugar pucker exists in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). The orientation of the nucleobase relative to the sugar is described by the glycosidic torsion angle, which can be either anti or syn.

For 5-substituted-4-thio-2'-deoxyuridines, 1H-NMR spectra have shown that the imino proton (N3-H) signal appears at a much lower field (δ 12.68–13.10 ppm in DMSO-d6) compared to their unmodified counterparts. nih.gov This downfield shift is indicative of the electronic changes introduced by the thiocarbonyl group. Additionally, 13C-NMR spectroscopy reveals a characteristic downfield shift for the C4 carbon to around 190 ppm, confirming the presence of the thiocarbonyl group. nih.gov

While a detailed conformational analysis specifically for 2'-Deoxy-4'-thiouridine is not extensively reported, studies on the related compound 4'-thiothymidine (B166157) provide insights. Through the analysis of vicinal proton-proton NMR coupling constants and nuclear Overhauser effect (nOe) contacts in D2O solution, the conformational preferences of the sugar ring and the glycosidic bond can be inferred. researchgate.net This type of analysis allows for the determination of the predominant sugar pucker and the orientation of the base relative to the sugar moiety.

Table 1: Key NMR Signals for 5-Substituted-4-thio-2'-deoxyuridines

| Nucleus | Chemical Shift Range (ppm) | Significance |

|---|---|---|

| N3-H (imino proton) | 12.68–13.10 | Downfield shift confirms thio-substitution |

The incorporation of modified nucleosides into nucleic acid duplexes can significantly impact their stability and structure. While studies specifically on DNA duplexes containing 2'-Deoxy-4'-thiouridine are limited, research on RNA duplexes with the related 4-thiouridine (B1664626) (s4U) modification offers valuable comparative data.

In a study comparing RNA pentamer duplexes, the thermal stability was determined by UV thermal melting studies and 1H NMR spectroscopy. nih.govnih.gov The duplex containing 4-thiouridine exhibited a significantly lower melting temperature (Tm) compared to both the unmodified uridine (B1682114) (U) and the 2-thiouridine (B16713) (s2U) containing duplexes. nih.govnih.gov This suggests that the 4-thio modification is destabilizing to the RNA duplex structure under the studied conditions. nih.govnih.gov The stability order was determined to be s2U > U > s4U, which was corroborated by imino proton NMR studies that looked at proton exchange rates, chemical shift differences, and NH proton linewidths. nih.govnih.gov

Table 2: Melting Temperatures (Tm) of RNA Pentamer Duplexes

| Duplex Type | Melting Temperature (Tm) in °C |

|---|---|

| Unmodified (U) | 19.0 |

| 2-thiouridine (s2U) | 30.7 |

Data from a study on RNA pentamers complexed with a 2'-O-methyl-ribonucleotide complementary strand. nih.govnih.gov

Ultraviolet (UV) Spectroscopy

UV spectroscopy is instrumental in characterizing the photoabsorption properties of molecules. 2'-Deoxy-4'-thiouridine exhibits unique spectroscopic features that distinguish it from its canonical counterpart, 2'-deoxyuridine.

The most notable spectroscopic feature of 2'-Deoxy-4'-thiouridine and other 4-thionucleosides is a significant red-shift in their UV absorption maximum (λmax) compared to the corresponding unmodified nucleosides. nih.gov The introduction of the sulfur atom at the C4 position shifts the UV absorption spectrum to a longer wavelength, with a maximum typically observed around 330 to 340 nm. nih.gov This is in stark contrast to 2'-deoxyuridine, which has a λmax around 262 nm. nih.gov This strong absorption in the UVA range makes these compounds potential photosensitizers. nih.gov The presence of an intense absorption band at 332–344 nm is a confirmatory indicator of the thiocarbonyl moiety in these molecules. nih.gov

Table 3: UV Absorption Maxima (λmax) of 2'-Deoxyuridine and a 4-Thio Analogue

| Compound | λmax (nm) |

|---|---|

| 2'-Deoxyuridine | ~262 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystalline structure.

As of the current literature, a single-crystal X-ray structure of isolated 2'-Deoxy-4'-thiouridine has not been reported. However, the crystal structures of related molecules and complexes involving 4-thiouridine have been determined. For instance, the crystal structure of a 4-thiouridine synthetase in complex with a truncated tRNA has been solved, providing insights into the recognition and modification of uridine at position 8. nih.gov Such studies, while not providing the precise solid-state conformation of the isolated 2'-Deoxy-4'-thiouridine molecule, are crucial for understanding its interactions in a biological context. The determination of the crystal structure of 2'-Deoxy-4'-thiouridine itself would be invaluable for precisely defining its bond lengths, bond angles, and the preferred conformation of the sugar and the base in the solid state.

Structural Analysis of Complexes with Enzymes (e.g., DNA Methyltransferases)

The incorporation of a sulfur atom at the 4'-position of the deoxyribose sugar in nucleosides like 2'-Deoxy-4'-thiouridine can significantly influence their interaction with enzymes. While direct crystallographic data for 2'-Deoxy-4'-thiouridine complexed with a DNA methyltransferase is not prominently available, valuable insights can be drawn from studies on analogous compounds, such as 4'-thio-2'-deoxycytidine.

Table 1: Crystallographic Data for M.HhaI Ternary Complex with 4'-thio-2'-deoxycytidine-containing DNA

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.05 Å | nih.gov |

| R-factor | 0.186 | nih.gov |

| R-free | 0.231 | nih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational methods provide a powerful lens through which to examine the conformational dynamics and interaction profiles of modified nucleosides like 2'-Deoxy-4'-thiouridine at an atomic level.

Theoretical Investigations of Conformational Preferences

Theoretical investigations, often combining NMR data, X-ray crystallography, and ab initio molecular orbital calculations, have been applied to closely related compounds like 4'-thio-2'-deoxyribothymidine to understand these preferences. researchgate.net These studies systematically categorize how different substituents on the sugar ring impart stereoelectronic effects that control the sugar pucker. researchgate.net The replacement of the furanose ring oxygen (O4') with a larger sulfur atom alters bond lengths and angles, which in turn shifts the conformational equilibrium of the sugar. This shift in sugar pucker preference away from the standard C2'-endo conformation typical of B-form DNA can have profound effects on the helical structure of DNA containing this modification. glenresearch.com

Table 2: Predominant Sugar Pucker Conformations in Nucleic Acids

| Conformation | Also Known As | Associated Helix Form |

|---|---|---|

| C3'-endo | North | A-form (typical for RNA) |

Prediction of Intermolecular Interactions in Modified Nucleic Acids

Molecular dynamics (MD) simulations are a fundamental computational tool used to characterize the dynamics of biomolecules and predict how chemical modifications impact their structure and interactions. researchgate.netarxiv.org These simulations can model the behavior of modified nucleic acids over time, providing detailed insights into their stability and interaction with other molecules, such as proteins or complementary nucleic acid strands.

For nucleic acids containing 2'-Deoxy-4'-thiouridine, MD simulations can predict how the 4'-thio modification affects key intermolecular interactions, including:

Base Stacking: The alteration in sugar pucker and backbone geometry can influence the stacking interactions between adjacent bases, which is a major contributor to duplex stability.

Hydrogen Bonding: While the modification is on the sugar, the resulting conformational changes can subtly affect the geometry of Watson-Crick base pairing.

By running simulations of duplexes containing the modified nucleoside, researchers can calculate parameters like root-mean-square deviation (RMSD) to assess the stability of the structure over time. dtu.dk These predictive methods allow for the systematic testing of chemically modified analogs to identify candidates with desired properties, such as enhanced binding to a target sequence, before undertaking their chemical synthesis. nih.gov The goal of these simulations is to provide a molecular-level understanding of how modifications like the 4'-thio group modulate the structure, dynamics, and function of nucleic acids. researchgate.netarxiv.org

Advanced Research Methodologies Employed in 2 Deoxy 4 Thiouridine Research

Analytical Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 2'-Deoxy-4'-thiouridine and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis. nih.gov

Reverse-phase HPLC is frequently employed, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govacs.org The separation is based on the differential partitioning of the analytes between the two phases. A common setup involves a C18 column and a gradient elution system, often with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile). nih.govacs.org Detection is typically achieved using a diode array detector that can monitor absorbance at multiple wavelengths, which is particularly useful for identifying compounds with unique spectral properties like 4-thionucleosides. nih.govacs.org

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS/MS). nih.gov This powerful combination allows for the precise identification and quantification of 2'-Deoxy-4'-thiouridine and its phosphorylated forms, even at very low concentrations. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing definitive structural information.

Table 1: HPLC Conditions for the Analysis of 4'-Thiouridine Analogs

| Parameter | Condition | Reference |

| Column | Agilent Poroshell 120 EC-C18, 2.7 μm, 4.6 × 150 mm | nih.gov |

| Mobile Phase A | 0.1 M CH₃COONH₄/acetonitrile, 95/5, v/v | nih.gov |

| Mobile Phase B | 0.1 M CH₃COONH₄/acetonitrile, 50/50, v/v | nih.gov |

| Gradient | 0–15% B in 25 min | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | Diode array detector at 260 nm | nih.gov |

Enzymatic Assays for Kinetic and Mechanistic Characterization

Enzymatic assays are crucial for understanding how 2'-Deoxy-4'-thiouridine interacts with various enzymes, particularly those involved in nucleoside metabolism and DNA synthesis. These assays provide valuable data on the kinetics and mechanisms of these interactions.

One common approach is to use spectrophotometric assays to monitor the rate of an enzymatic reaction in the presence and absence of the compound. nih.gov For example, the activity of adenosine (B11128) deaminase can be monitored by observing the decrease in absorbance as adenosine is converted to inosine. By adding 2'-Deoxy-4'-thiouridine or its derivatives, researchers can determine if the compound acts as an inhibitor and calculate key kinetic parameters such as the inhibition constant (Ki). nih.gov

More complex enzymatic systems, such as those involved in the synthesis of 2-thiouridine (B16713), have been reconstituted in vitro using recombinant proteins. uniprot.orgnih.gov These reconstituted systems allow for a detailed mechanistic investigation of the sulfur transfer pathway. uniprot.orgnih.gov By systematically varying the concentrations of substrates and enzymes, and analyzing the products at different time points, researchers can elucidate the step-by-step mechanism of the enzymatic reaction. nih.gov For enzymes like CRISPR-Cas12 and CRISPR-Cas13, kinetic rates are fundamental in determining the limits of detection in diagnostic assays. nih.gov

Cell-Based Assays for Functional Evaluation

Cell-based assays are indispensable for evaluating the biological activity of 2'-Deoxy-4'-thiouridine in a cellular context. These assays provide insights into its efficacy as an antiviral or anticancer agent, as well as its cytotoxicity.

To assess antiviral activity, various cell lines are infected with a specific virus and then treated with different concentrations of the compound. nih.gov The potency of the compound is typically expressed as the effective concentration 50% (EC₅₀), which is the concentration required to inhibit viral replication by 50%. nih.gov For example, 4'-thiouridine has been identified as a potent antiviral agent against SARS-CoV-2 in Vero cells, with an EC₅₀ value of 1.71 μM. nih.gov

Cytotoxicity assays are performed in parallel to determine the compound's effect on the host cells. nih.gov The cytotoxic concentration 50% (CC₅₀) is the concentration that reduces the viability of uninfected cells by 50%. nih.gov The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's selectivity and potential as a drug. A high TI indicates that the compound is much more toxic to the virus than to the host cells.

Techniques for Studying Nucleic Acid-Protein Binding (e.g., Electrophoretic Mobility Shift Assays)

Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are a fundamental technique for studying the binding of proteins to nucleic acids. nih.govnih.gov This method is based on the principle that a nucleic acid-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid. licorbio.com

In a typical EMSA experiment, a labeled nucleic acid probe containing 2'-Deoxy-4'-thiouridine is incubated with a protein or a mixture of proteins. nih.gov The resulting mixture is then separated by electrophoresis, and the positions of the free and bound probes are visualized. The use of fluorescently labeled probes offers a safer and more quantitative alternative to traditional radioactive labeling. jefferson.eduresearchgate.net By varying the concentrations of the protein and nucleic acid, one can determine the binding affinity (dissociation constant, Kd) of the interaction.

Table 2: Comparison of EMSA Probe Labeling Methods

| Labeling Method | Advantages | Disadvantages |

| Radioactive (e.g., ³²P) | High sensitivity | Hazardous, requires special handling and disposal |

| Biotin | Non-radioactive, stable | Requires secondary detection with streptavidin-conjugates, can have higher background |

| Fluorescent (e.g., IRDye) | Non-radioactive, quantitative, direct in-gel detection | Requires specialized imaging equipment |

Photo-Crosslinking Methodologies for Interaction Mapping

The incorporation of 4-thiouridine (B1664626) and its deoxy- a derivative into nucleic acids provides a powerful tool for mapping interactions with proteins and other nucleic acids through photo-crosslinking. ornl.govnih.gov Upon exposure to long-wave UV light (typically around 350 nm), the 4-thio group becomes highly reactive and can form covalent bonds with nearby molecules. nih.govoup.com

This technique is particularly valuable for identifying direct contact points between a nucleic acid and its binding partner. nih.gov After UV irradiation, the cross-linked complexes are isolated and analyzed. For protein-nucleic acid cross-links, this often involves enzymatic digestion of the nucleic acid followed by mass spectrometry to identify the cross-linked peptide and amino acid residue. For nucleic acid-nucleic acid cross-links, the cross-linked species can be identified by sequencing techniques. ornl.gov

For instance, oligonucleotides containing 5-fluoro-2′-O-methyl-4-thiouridine have been used to study intrastrand photo-crosslinking reactions in DNA. nih.gov The resulting photoproducts can be isolated by HPLC and characterized by mass spectrometry to understand the mechanism of the cross-linking reaction. nih.govacs.org

Spectroscopic Approaches for Real-time Monitoring

Spectroscopic techniques offer a non-invasive way to monitor reactions involving 2'-Deoxy-4'-thiouridine in real time. mdpi.com UV-Visible (UV/Vis) spectroscopy is particularly useful due to the unique absorbance properties of the 4-thiouracil (B160184) base. nih.gov

The thionucleoside has a characteristic absorbance maximum at around 340 nm, which is distinct from the absorbance of the canonical nucleosides (around 260 nm). nih.gov This spectral difference allows for the direct monitoring of reactions that involve the formation or consumption of 4-thiouridine. For example, the progress of enzymatic reactions can be followed by measuring the change in absorbance at 340 nm over time. mdpi.com This approach has been used to study the kinetics of pyrimidine (B1678525) nucleoside phosphorylases. mdpi.com

Furthermore, changes in the UV/Vis spectrum can provide information about the local environment of the 4-thiouridine residue, making it a useful probe for studying conformational changes in nucleic acids upon protein binding or changes in solution conditions. nih.gov

Structural Biology Techniques (NMR, X-ray) for High-Resolution Analysis

To gain a detailed, atomic-level understanding of the structure and interactions of 2'-Deoxy-4'-thiouridine, researchers turn to high-resolution structural biology techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nih.gov By analyzing the NMR spectra of oligonucleotides containing 2'-Deoxy-4'-thiouridine, researchers can determine the conformation of the sugar-phosphate backbone and the orientation of the nucleobases. nih.gov For example, NMR studies have shown that the presence of 2-thiouridine can influence the sugar pucker conformation of neighboring nucleotides. researchgate.net

X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state. nih.gov This technique has been instrumental in determining the three-dimensional structures of enzymes in complex with their substrates or inhibitors, including those involving thionucleosides. nih.govnih.gov For example, the crystal structure of a 4-thiouridine synthetase in complex with an RNA substrate has revealed the molecular basis for the specificity of tRNA modification. nih.gov These detailed structural insights are invaluable for understanding the mechanisms of enzymatic reactions and for the rational design of new therapeutic agents.

Bio-orthogonal Chemical Tagging and Labeling Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org In the context of 2'-Deoxy-4'-thiouridine research, these strategies typically involve a two-step process. First, 2'-Deoxy-4'-thiouridine is incorporated into DNA, either through chemical synthesis of oligonucleotides or enzymatic incorporation. The unique reactivity of the 4-thio group is then exploited in a second step to attach a probe of interest via a bio-orthogonal reaction.